![molecular formula C11H17NO5 B1469568 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1330763-18-2](/img/structure/B1469568.png)
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic structure, which is a common feature in many bioactive compounds . The unique structural and chemical properties of this compound make it an attractive target for the development of novel drugs and therapeutic agents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.29 . It is a white to yellow solid . The IUPAC name is (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .Scientific Research Applications
Conformationally Constrained β-amino Acid Precursors
The synthesis of C1-substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes demonstrates their potential as precursors to conformationally constrained β-amino acids. These precursors allow for the formation of oligomers with specific secondary structures, contributing to the development of new peptides and peptidomimetics with enhanced biological activities (Krow et al., 2016).
Stereoselective Syntheses
The stereoselective synthesis of various azabicyclic carboxylic acids from these compounds highlights the importance of controlling stereochemistry in the synthesis of bioactive molecules. For instance, the scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid demonstrates the ability to control stereochemistry, which is crucial for the development of pharmaceuticals with specific biological activities (Wang Gan et al., 2013).
Chiral Cyclic Amino Acid Esters
The synthesis and characterization of chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, illustrate the potential of these compounds in the development of novel chiral building blocks. These compounds can be used to create peptides and peptidomimetics with defined 3D structures, enhancing their interaction with biological targets (Moriguchi et al., 2014).
Morpholine Amino Acids as Drug Modules
The efficient synthesis of morpholine amino acids demonstrates the utility of azabicyclic compounds as compact modules in medicinal chemistry. These structures can be used to modulate the physicochemical and pharmacokinetic properties of drug candidates, potentially leading to the development of new therapeutics with improved efficacy and reduced side effects (Kou et al., 2017).
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to act as a potent inhibitor of various enzymes, particularly those involved in the biosynthesis of essential biomolecules such as proteins and nucleic acids. It has been shown to inhibit the activity of several key enzymes involved in the biosynthesis of amino acids, which are essential for the growth and proliferation of cancer cells.
Future Directions
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-6-11(8(13)14)4-7(12)5-16-11/h7H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLSXXFQRXNEFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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